Pentadecane, 1-bromo-14-methyl- Pentadecane, 1-bromo-14-methyl-
Brand Name: Vulcanchem
CAS No.: 69001-51-0
VCID: VC13978342
InChI: InChI=1S/C16H33Br/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15H2,1-2H3
SMILES:
Molecular Formula: C16H33Br
Molecular Weight: 305.34 g/mol

Pentadecane, 1-bromo-14-methyl-

CAS No.: 69001-51-0

Cat. No.: VC13978342

Molecular Formula: C16H33Br

Molecular Weight: 305.34 g/mol

* For research use only. Not for human or veterinary use.

Pentadecane, 1-bromo-14-methyl- - 69001-51-0

Specification

CAS No. 69001-51-0
Molecular Formula C16H33Br
Molecular Weight 305.34 g/mol
IUPAC Name 1-bromo-14-methylpentadecane
Standard InChI InChI=1S/C16H33Br/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15H2,1-2H3
Standard InChI Key FTKOIBBYEGBFSO-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCCCCCCCBr

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is formally designated 1-bromo-14-methylpentadecane under IUPAC nomenclature. Alternative names include 14-methylpentadecyl bromide and 14-methyl-1-bromopentadecane . Its SMILES notation (CC(C)CCCCCCCCCCCCCBr\text{CC(C)CCCCCCCCCCCCCBr}) and InChIKey (FTKOIBBYEGBFSO-UHFFFAOYSA-N\text{FTKOIBBYEGBFSO-UHFFFAOYSA-N}) provide unambiguous representations of its branched structure, featuring a bromine atom at the terminal carbon and a methyl group at the 14th position .

Molecular and Computed Properties

Key physicochemical properties derived from PubChem and experimental studies include:

PropertyValueMethod/Source
Molecular Weight305.34 g/molPubChem
XLogP38.9Computed (PubChem)
Rotatable Bond Count13Cactvs 3.4.8.18
Exact Mass304.17656 DaPubChem
Topological Polar Surface Area0 ŲCactvs 3.4.8.18

The high XLogP3 value indicates significant hydrophobicity, aligning with its application in lipid membrane studies .

Synthetic Methodologies

Modern Improvements

Mun et al. (2007) optimized the synthesis by introducing Grignard reagent-mediated alkylation, reducing the step count to five and improving the yield to 22% . Their approach utilized:

  • Silylation of terminal alkynes to enhance stability.

  • Copper(I)-catalyzed coupling for selective bromide introduction.

A representative reaction pathway is:

\text{R-OH + PBr}_3 \rightarrow \text{R-Br + H}_3\text{PO}_3 \quad \text{(Yield: 78%)}[1]

Challenges in Purification

Due to its high hydrophobicity and tendency to form emulsions, purification often requires silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 85:15). Kulkarni et al. (1993) noted that recrystallization from cold methanol yields crystalline product with >95% purity .

Physicochemical Behavior

Solubility and Partitioning

1-Bromo-14-methylpentadecane is insoluble in water (logP=6.72\log P = 6.72) but miscible with nonpolar solvents like hexane and dichloromethane . Its partitioning behavior makes it ideal for phase-transfer catalysis, as demonstrated in the synthesis of ethers via carbanion intermediates .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 214°C, with exothermic degradation peaking at 245°C . The compound remains stable under inert atmospheres but undergoes HBr elimination above 180°C, forming 14-methylpentadecene as a major byproduct .

Applications in Medicinal Chemistry

Topoisomerase Inhibition

Mun et al. (2007) demonstrated that derivatives of 1-bromo-14-methylpentadecane, such as (Z)-14-methyl-9-pentadecenoic acid, inhibit human placental DNA topoisomerase I at 500 μM concentrations . This activity correlates with the compound’s ability to intercalate into DNA helices, disrupting enzyme-DNA interactions.

Lipid Membrane Studies

The compound’s branched alkyl chain serves as a model for studying lipid raft formation. DeVries et al. (1983) incorporated it into phospholipid bilayers, observing enhanced membrane rigidity via nuclear magnetic resonance (NMR) spectroscopy .

Future Directions

Catalytic Applications

Recent work by Nichols et al. (2007) explores its use in palladium-catalyzed cross-couplings, enabling access to stereochemically complex alkenes .

Drug Delivery Systems

Ongoing research investigates its incorporation into lipid nanoparticles for targeted anticancer drug delivery, leveraging its hydrophobic core to enhance payload encapsulation .

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